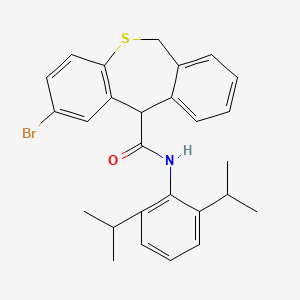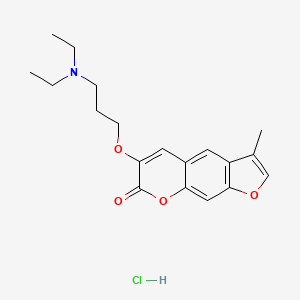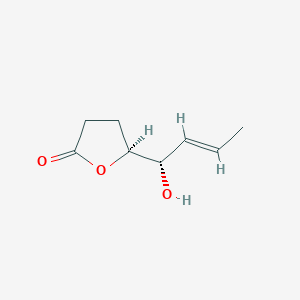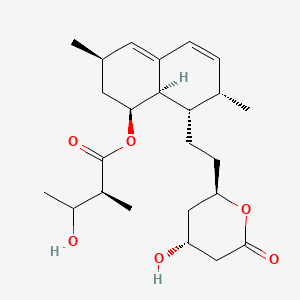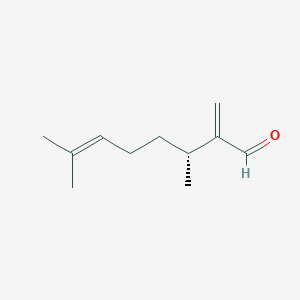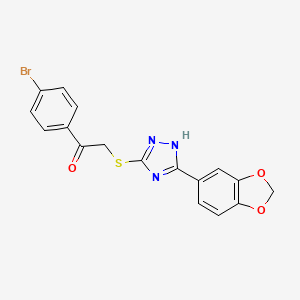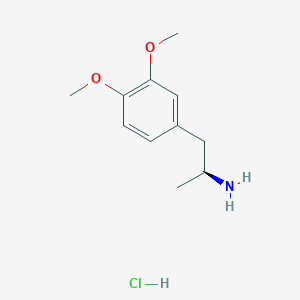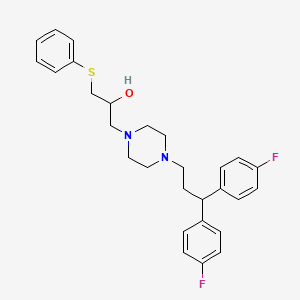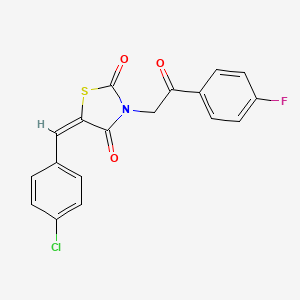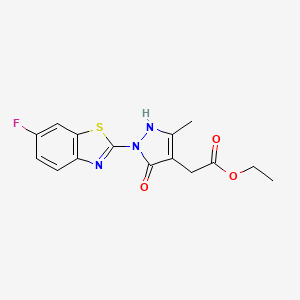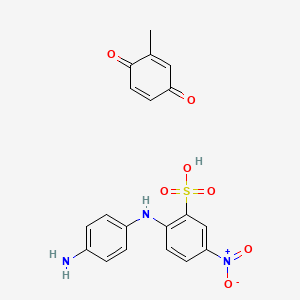
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is a complex organic compound that results from the oxidation reaction between methyl-1,4-benzoquinone and 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product typically involves the oxidation of methyl-1,4-benzoquinone with 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with an oxidizing agent like hydrogen peroxide or potassium permanganate. The reaction temperature is maintained between 25°C to 50°C, and the reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. The use of catalysts such as transition metal complexes can enhance the reaction efficiency and selectivity. The reaction mixture is then subjected to purification processes such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other aromatic derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological redox processes and as a model compound for understanding electron transfer mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its ability to undergo redox reactions, which can influence various biological and chemical processes. The quinone moiety can participate in electron transfer reactions, interacting with molecular targets such as enzymes and proteins. These interactions can modulate cellular pathways and biochemical reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzoquinone: A simpler quinone compound with similar redox properties.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative with comparable chemical behavior.
4-Nitro-1,2-phenylenediamine: A related aromatic amine with similar substitution patterns.
Uniqueness
Methyl-1,4-benzoquinone, 4’-nitro-4-aminodiphenylamine-6’-sulfonic acid oxidized reaction product is unique due to its complex structure, which combines quinone, nitro, amino, and sulfonic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
68411-29-0 |
|---|---|
Molekularformel |
C19H17N3O7S |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H11N3O5S.C7H6O2/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;1-5-4-6(8)2-3-7(5)9/h1-7,14H,13H2,(H,18,19,20);2-4H,1H3 |
InChI-Schlüssel |
ALDPSLRKXRBCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=CC1=O.C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


